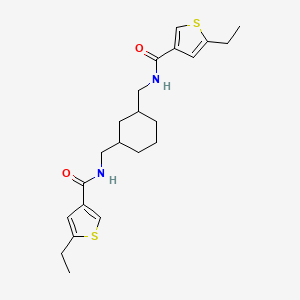![molecular formula C20H17Cl3N2O3S B4266018 6-(propan-2-yl)-2-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 438218-87-2](/img/structure/B4266018.png)
6-(propan-2-yl)-2-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Overview
Description
6-(propan-2-yl)-2-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core, a furan ring, and a trichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-2-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidinone core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The furan ring is then introduced via a coupling reaction, followed by the attachment of the trichlorophenoxy group through a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-2-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
6-(propan-2-yl)-2-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)-2-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenoxyacetic acid: Shares the trichlorophenoxy group but differs in its overall structure and applications.
Propan-2-yl (2,4,6-trichlorophenoxy)acetate: Another compound with a similar trichlorophenoxy group but distinct in its chemical properties and uses.
Uniqueness
What sets 6-(propan-2-yl)-2-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one apart is its unique combination of structural elements, which confer specific chemical and biological properties.
Properties
IUPAC Name |
6-propan-2-yl-2-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O3S/c1-9(2)16-7-12-19(26)24-18(25-20(12)29-16)15-4-3-11(28-15)8-27-17-13(22)5-10(21)6-14(17)23/h3-7,9,18,25H,8H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKPJVXHDLUNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)NC(NC2=O)C3=CC=C(O3)COC4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108515 | |
| Record name | 2,3-Dihydro-6-(1-methylethyl)-2-[5-[(2,4,6-trichlorophenoxy)methyl]-2-furanyl]thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-87-2 | |
| Record name | 2,3-Dihydro-6-(1-methylethyl)-2-[5-[(2,4,6-trichlorophenoxy)methyl]-2-furanyl]thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-(1-methylethyl)-2-[5-[(2,4,6-trichlorophenoxy)methyl]-2-furanyl]thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(propan-2-yloxy)benzamide](/img/structure/B4265939.png)
![2-(3-butoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4265950.png)
![1-[4-(4-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4265957.png)
![Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate](/img/structure/B4265966.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B4265967.png)




![6-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4266015.png)
![5-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B4266020.png)

![[2-(4-butoxyphenyl)quinolin-4-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4266030.png)
![1-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266045.png)
